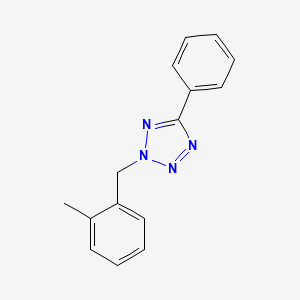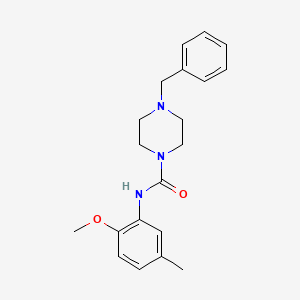![molecular formula C29H22N2O2 B5399253 [(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate](/img/structure/B5399253.png)
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate is a complex organic compound that features a benzimidazole core, a phenylethenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate typically involves multiple steps. One common route starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with benzaldehyde. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the phenylethenyl group. Finally, the benzoate ester is formed through esterification with benzoic acid under acidic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above-mentioned steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides.
Reduction: The phenylethenyl group can be reduced to a phenylethyl group.
Substitution: The benzoate ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: N-oxides of the benzimidazole core.
Reduction: Phenylethyl derivatives.
Substitution: Benzoic acid and the corresponding alcohol.
Scientific Research Applications
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, given the known bioactivity of benzimidazole derivatives.
Mechanism of Action
The mechanism of action of [(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole core. This interaction can lead to the modulation of biological pathways, such as those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure.
Phenylethenyl benzoate: Lacks the benzimidazole core but has a similar ester group.
Benzyl benzoate: Contains the benzoate ester but lacks the phenylethenyl and benzimidazole groups.
Uniqueness
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate is unique due to its combination of a benzimidazole core, a phenylethenyl group, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
IUPAC Name |
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O2/c32-29(24-16-8-3-9-17-24)33-27(23-14-6-2-7-15-23)20-28-30-25-18-10-11-19-26(25)31(28)21-22-12-4-1-5-13-22/h1-20H,21H2/b27-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQWWJXOLRGXSL-NHFJDJAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=C(C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C(\C4=CC=CC=C4)/OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (2Z)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5399179.png)
![7-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5399185.png)
![3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide](/img/structure/B5399191.png)

![N-[(3-ethoxyphenyl)methyl]cyclohexanamine;hydrochloride](/img/structure/B5399195.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-methyl-2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5399197.png)
![N-cyclopropyl-1'-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5399208.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5399226.png)
![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B5399232.png)
![1-(3-methoxybenzyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-piperazinone](/img/structure/B5399240.png)
![3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile](/img/structure/B5399249.png)
![N-(3-methoxypropyl)-N-(4-methylbenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5399261.png)
![1-[(E)-2-methyl-3-phenylprop-2-enyl]-N-propan-2-ylpiperidine-4-carboxamide;oxalic acid](/img/structure/B5399266.png)
